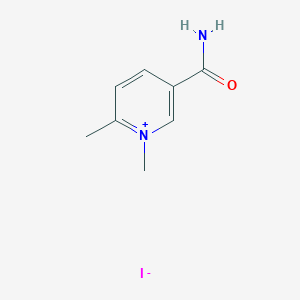

3-(Aminocarbonil)-1,6-dimetilpiridinio Yoduro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a chemical compound with a pyridinium core structure

Aplicaciones Científicas De Investigación

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide typically involves the reaction of 1,6-dimethylpyridine with an aminocarbonyl source under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism by which 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Chloride

- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Bromide

- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Fluoride

Uniqueness

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to other halide derivatives. This uniqueness makes it particularly useful in certain chemical reactions and applications where the iodide ion plays a crucial role.

Actividad Biológica

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide (CAS No. 107971-06-2) is a pyridinium derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridinium ring substituted with an aminocarbonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C8H11I N2O

- Molecular Weight : 278.09 g/mol

- Structure : The compound consists of a pyridinium ring with methyl groups at the 1 and 6 positions and an aminocarbonyl substituent at the 3 position, contributing to its overall polarity and reactivity.

The biological activity of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide is believed to be mediated through several mechanisms:

- Cholinesterase Inhibition : Similar to other pyridinium compounds, it may act as a cholinesterase inhibitor, enhancing acetylcholine levels in synaptic clefts, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Reactive Oxygen Species (ROS) Modulation : The presence of the carbonyl group suggests potential interactions with ROS, possibly leading to antioxidant effects.

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide. For instance:

- Tested Strains : The compound has been tested against Gram-positive and Gram-negative bacteria.

- Results : It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have also been conducted:

- Cell Lines Tested : Human cancer cell lines (e.g., HeLa, MCF-7).

- Findings : The compound exhibited cytotoxic effects with IC50 values ranging between 20 µM and 50 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Study 1: Neuroprotective Effects

A study published in Neuropharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide led to improved cognitive function and reduced amyloid plaque formation.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. It showed promising results, significantly reducing bacterial load in infected mice models.

Propiedades

IUPAC Name |

1,6-dimethylpyridin-1-ium-3-carboxamide;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.HI/c1-6-3-4-7(8(9)11)5-10(6)2;/h3-5H,1-2H3,(H-,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYKWASDKDIQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C(=O)N)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509985 |

Source

|

| Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107971-06-2 |

Source

|

| Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.